molecular formula C17H23N3O3 B13026886 tert-Butyl 7-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

tert-Butyl 7-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B13026886
M. Wt: 317.4 g/mol
InChI Key: AOCQSLGSWLNHMJ-UHFFFAOYSA-N
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Description

tert-Butyl 7-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused indoline-piperidine core with a tert-butoxycarbonyl (Boc) protective group and an amino substituent at position 7 of the indoline moiety. This structure is critical in medicinal chemistry, particularly as a precursor or intermediate in the synthesis of bioactive molecules targeting kinases, receptors, or enzymes .

Properties

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

IUPAC Name

tert-butyl 7-amino-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C17H23N3O3/c1-16(2,3)23-15(22)20-9-7-17(8-10-20)11-5-4-6-12(18)13(11)19-14(17)21/h4-6H,7-10,18H2,1-3H3,(H,19,21)

InChI Key

AOCQSLGSWLNHMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C(=CC=C3)N)NC2=O

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 7-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves several key steps:

Chemical Reactions Analysis

tert-Butyl 7-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 7-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 7-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind effectively to three-dimensional protein targets, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell cycle progression or modulation of neurotransmitter release .

Comparison with Similar Compounds

Substituent Variations and Structural Implications

The following table summarizes key analogues and their structural differences compared to the target compound:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Features Reference
tert-Butyl 7-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate -NH₂ (7) C₁₇H₂₁N₃O₃ ~315.37 Amino group enables H-bonding; Boc protection enhances synthetic utility
tert-Butyl 4-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate -Cl (4) C₁₇H₂₁ClN₂O₃ 336.82 Chlorine at position 4 introduces electron-withdrawing effects; potential for halogen bonding
tert-Butyl 7-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate -CH₃ (7) C₁₈H₂₄N₂O₃ 316.39 Methyl group increases hydrophobicity (↑ logP); may improve membrane permeability
tert-Butyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate -B(O₂C₈H₁₄) (7) C₂₃H₃₃BN₂O₅ 428.33 Boronic ester enables Suzuki-Miyaura cross-coupling; used as a synthetic intermediate
tert-Butyl 5-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate -Cl (5) C₁₇H₂₁ClN₂O₃ 336.81 Chlorine at position 5 alters steric and electronic properties compared to position 4
tert-Butyl 5-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate -OCH₃ (5) C₁₈H₂₄N₂O₄ 332.40 Methoxy group provides electron-donating effects; may enhance π-stacking interactions

Physicochemical Properties

  • For example, the methyl derivative (logP ~2.5) is more lipophilic than the amino variant (estimated logP ~1.8) .
  • Solubility: Amino and methoxy groups enhance aqueous solubility due to H-bonding capacity, whereas halogens and methyl groups reduce it .

Biological Activity

tert-Butyl 7-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : [insert CAS number]
  • Molecular Formula : C16H20N2O3
  • Molecular Weight : 288.35 g/mol

Anticancer Properties

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer activity. For example, isatin derivatives have shown promising results against various cancer cell lines, suggesting that the spiro[indoline] framework may contribute to anticancer efficacy.

  • Mechanism of Action :
    • Induction of apoptosis in cancer cells.
    • Cell cycle arrest at the G2/M phase.
    • Inhibition of key signaling pathways involved in cell proliferation.
  • Case Study :
    • A study evaluated the effect of a related compound on MDA-MB-231 breast cancer cells. The compound induced apoptosis and significantly increased annexin V-positive cells from 1.03% to 18.54% with an IC50 value of 260.64 nM .

Antimicrobial Activity

The biological activity of this compound may extend to antimicrobial effects. Compounds with similar structures have been reported to exhibit antibacterial and antifungal properties.

  • Research Findings :
    • Studies indicate that spiro compounds can disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death.
    • Further research is needed to elucidate the specific antimicrobial mechanisms of this compound.

Neuroprotective Effects

The neuroprotective potential of spiro[indoline] derivatives has also been explored, particularly in models of neurodegenerative diseases.

  • Mechanisms :
    • Reduction of oxidative stress.
    • Modulation of neuroinflammatory responses.
  • Case Study :
    • A related compound demonstrated protective effects against oxidative stress-induced neuronal cell death in vitro .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential.

ParameterValue
AbsorptionModerate
DistributionWide distribution in tissues
MetabolismHepatic metabolism
Elimination Half-LifeApproximately 6 hours

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